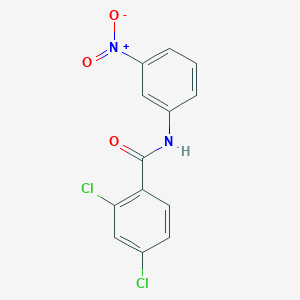
1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Overview
Description
1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is a complex organic compound with a quinoline backbone
Preparation Methods
The synthesis of 1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which involves the reaction of an arylamine, benzaldehyde, and an activated olefin such as methyl isoeugenol under deep eutectic solvent conditions . This method is advantageous due to its efficiency and the use of green chemistry principles.
Chemical Reactions Analysis
1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents.
Scientific Research Applications
1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive quinoline derivatives suggests potential interactions with DNA, proteins, and cellular membranes.
Comparison with Similar Compounds
1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one can be compared to other quinoline derivatives such as:
Quinoline: A simpler structure with broad applications in antimalarial drugs.
2-phenylquinoline: Similar in structure but lacks the propanone moiety, affecting its reactivity and applications.
4-hydroxy-2-quinolone: Known for its biological activities, particularly in antimicrobial research.
Properties
IUPAC Name |
1-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-4-20(22)21-15(3)13-17(16-8-6-5-7-9-16)18-12-14(2)10-11-19(18)21/h5-12,15,17H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVUTHATCRAWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(C2=C1C=CC(=C2)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-3-(butylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B4025435.png)
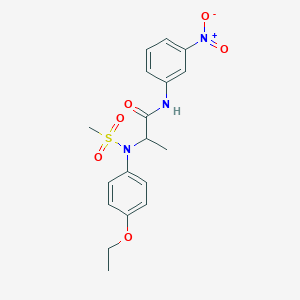
![Ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4025452.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B4025469.png)
![4,4'-[(4-methyl-3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4025477.png)
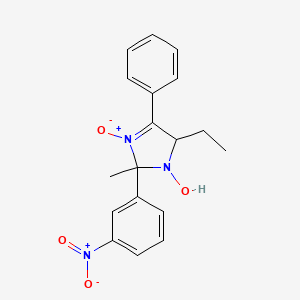
![3-fluoro-2-[4-(methylsulfonyl)phenyl]pyridine](/img/structure/B4025490.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B4025509.png)
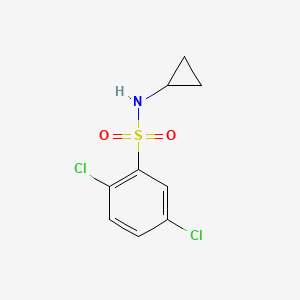
![2-Acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid](/img/structure/B4025527.png)
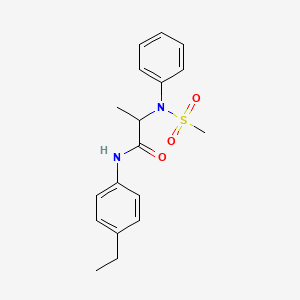
![2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride](/img/structure/B4025539.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4025541.png)
